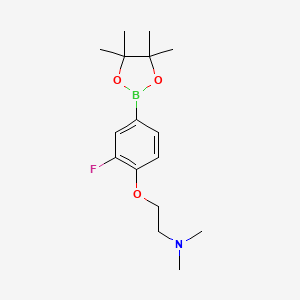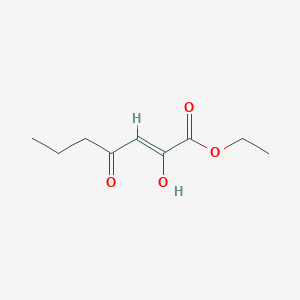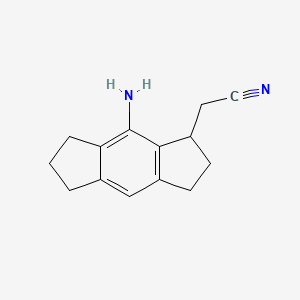![molecular formula C33H21NO8 B8200821 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8200821.png)
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
描述
4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) is a coordination polymer known for its unique structural features and versatile applications. This compound is characterized by its three aromatic rings, which contribute to its stability and multiple coordination sites .
准备方法
The synthesis of 4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) typically involves organic synthesis methods. One common approach is the hydrothermal synthesis using metal(II) chloride precursors, H2pdba (4,4′-(Pyridine-3,5-diyl)dibenzoic acid), and various coligands such as 1,10-phenanthroline, 2,2′-bipyridine, and 2,2′-biimidazole . The reaction conditions include specific temperatures, solvents, and pH values to achieve the desired coordination polymer structures .
化学反应分析
4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of aromatic rings and nitrogen atoms.
Substitution Reactions: The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Coordination Reactions: The compound forms coordination complexes with metal ions, which can be used in catalysis and material science.
Common reagents used in these reactions include metal chlorides, organic solvents, and specific ligands to facilitate the formation of coordination polymers . The major products formed from these reactions are coordination polymers with diverse structural topologies .
科学研究应用
4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) has a wide range of scientific research applications:
作用机制
The mechanism of action of 4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves its ability to form stable coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to their use in catalysis and material science . The compound’s unique structure allows for efficient electron transport and redox reactions, making it valuable in electronic and catalytic applications .
相似化合物的比较
Similar compounds to 4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) include:
4,4’- (Pyridine-3,5-diyl)dibenzoic acid: Another coordination polymer with similar structural features but different applications.
4,4’- (4-Aminopyridine-3,5-diyl)dibenzoic acid: Known for its use in bioactive materials and drug delivery systems.
The uniqueness of 4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) lies in its ability to form diverse coordination polymers with various metal ions, leading to a wide range of applications in different fields .
属性
IUPAC Name |
5-[4-[5-[4-(3,5-dicarboxyphenyl)phenyl]pyridin-3-yl]phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H21NO8/c35-30(36)24-9-22(10-25(13-24)31(37)38)18-1-5-20(6-2-18)28-15-29(17-34-16-28)21-7-3-19(4-8-21)23-11-26(32(39)40)14-27(12-23)33(41)42/h1-17H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOJWPYAVQUCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CN=C3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B8200747.png)

![6-Methyl-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B8200764.png)

![rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate](/img/structure/B8200778.png)
![3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine](/img/structure/B8200783.png)
![4-Hexyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B8200789.png)
![1-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)ethanone](/img/structure/B8200790.png)

![5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one](/img/structure/B8200800.png)


![5,5-Dimethyl-3-nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8200860.png)
